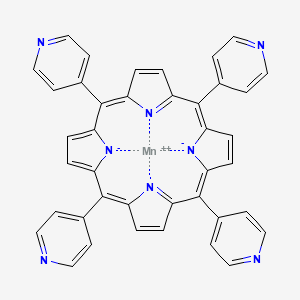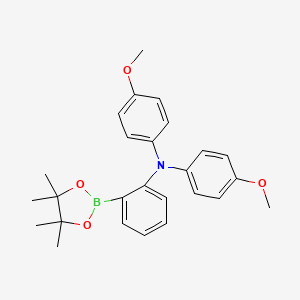
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride is a chemical compound with the molecular formula C10H9ClF3NO and a molecular weight of 251.63 g/mol . This compound is known for its use in proteomics research and is characterized by the presence of trifluoromethyl and methoxyphenyl groups .
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride typically involves the reaction of 3-methoxyaniline with 2,2,2-trifluoroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding amide and hydrochloric acid.
Scientific Research Applications
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new pharmaceuticals and in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride involves its reactivity with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various chemical reactions and modifications of biomolecules .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(3-methoxyphenyl)ethanecarbonimidoyl chloride include:
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanecarbonimidoyl chloride: Differing by the position of the methoxy group on the phenyl ring.
2,2,2-trifluoro-N-(3-chlorophenyl)ethanecarbonimidoyl chloride: Differing by the substitution of a chlorine atom instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their substituent groups .
Properties
Molecular Formula |
C9H7ClF3NO |
|---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-methoxyphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-4-2-3-6(5-7)14-8(10)9(11,12)13/h2-5H,1H3 |
InChI Key |
WUVOWVWHUFECNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)




![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)


![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)


